molecular formula C13H11NO4 B12384147 Cox-2-IN-34

Cox-2-IN-34

Cat. No.: B12384147
M. Wt: 245.23 g/mol
InChI Key: LQXFNCGWFMOXGZ-UHFFFAOYSA-N
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Description

It has an IC50 value of 0.42 μM for COX-2 and exhibits anti-inflammatory effects without causing gastric ulcer toxicity . This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications in treating inflammation and related conditions.

Preparation Methods

The synthesis of Cox-2-IN-34 involves several steps. One of the synthetic routes includes the reaction of resveratrol amide derivatives under specific conditions. The reaction conditions typically involve the use of reagents such as sodium methoxide (CH3ONa) in methanol (CH3OH) at a temperature of 40°C . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the production process.

Chemical Reactions Analysis

Cox-2-IN-34 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Cox-2-IN-34 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cox-2-IN-34 is compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib . These compounds share a similar mechanism of action but differ in their chemical structures and selectivity profiles. For instance:

This compound is unique due to its specific chemical structure and its ability to inhibit COX-2 without causing gastric ulcer toxicity .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

2,3-dihydroxy-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H11NO4/c15-10-6-2-1-5-9(10)14-13(18)8-4-3-7-11(16)12(8)17/h1-7,15-17H,(H,14,18)

InChI Key

LQXFNCGWFMOXGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)O)O)O

Origin of Product

United States

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